molecular formula C10H11ClN2O B1398606 2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile CAS No. 1053658-92-6

2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile

Cat. No. B1398606
M. Wt: 210.66 g/mol
InChI Key: KWFGHJYRUUMQOG-UHFFFAOYSA-N
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Description

“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s also known as “Triethylene glycol monochlorohydrin” and is used in laboratory chemicals .


Synthesis Analysis

The synthesis method of “2-(2-chloroethoxy)acetic acid” uses “2-chloroethoxy ethanol” as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves reacting “2-chloroethoxy ethanol” with nitric acid for a period ranging between 2-12 hrs at a temperature ranging from 10-90°C .


Molecular Structure Analysis

The molecular formula for “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is C6H13ClO3 with a molecular weight of 168.619 .


Chemical Reactions Analysis

“2-Chloroethanol” is produced by treating ethylene with hypochlorous acid . It was once produced on a large scale as a precursor to ethylene oxide .


Physical And Chemical Properties Analysis

The density of “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is 1.1±0.1 g/cm3, and it has a boiling point of 247.6±0.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Characterization : A study on the synthesis, characterization, and reactions of tris(2-chloroethoxy)iron(III) highlighted its potential in creating various chemical complexes with significant industrial applications (Paul, Mohini, & Chadha, 1981).

  • Transformation Studies : Research on the molecular and crystal structures of related compounds, including 2-chloro-4,6-dimethylnicotinonitrile, provided insights into their transformation processes, which are crucial for the development of new chemical entities (Koval’, Okul’, Yatsenko, Babaev, Polyakova, & Rybakov, 2017).

  • Heterocycle Synthesis : A study on the reaction of 2-chloronicotinonitrile with thioureas synthesized new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, which has potential applications in pharmaceutical and agrochemical industries (Coppola & Shapiro, 1981).

  • Palladium-Catalyzed Synthesis : Research demonstrated a palladium-catalyzed synthesis process for 2,4,6-triarylnicotinonitriles and related compounds, which can be applied in various organic syntheses (Rakshit, Kumar, Alam, Dhara, & Patel, 2020).

  • Corrosion Inhibition : New derivatives of nicotinonitrile, including 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, were investigated as corrosion inhibitors for carbon steel in acidic environments, demonstrating significant industrial applications (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

  • Organometallic Alkylation : A study focused on the reactivity of related compounds in palladium- or nickel-catalyzed cross-coupling processes, which is important for the synthesis of various organic compounds (Samaritani, Signore, Malanga, & Menicagli, 2005).

  • Potential Environmental Impact : Research into the riboflavin-sensitized photooxidation of related compounds assessed the possible formation of environmentally harmful chlorinated dioxins (Plimmer & Klingebiel, 1971).

  • Green Synthesis Approaches : A study on the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using more environmentally friendly methods highlighted the importance of sustainable approaches in chemical manufacturing (Guan, Hu, Wang, Xu, Zhang, Xie, & Xu, 2020).

Safety And Hazards

“2-(2-Chloroethoxy)ethanol” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-chloroethoxy)-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFGHJYRUUMQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207970
Record name 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile

CAS RN

1053658-92-6
Record name 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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